5-Amino-6-hydroxyquinolin-2(1H)-one

Monoamine Oxidase Inhibition Neuroprotection Enzyme Assay

5-Amino-6-hydroxyquinolin-2(1H)-one (CAS 1420794-43-9) is a heterocyclic small molecule (C₉H₈N₂O₂, MW 176.17) belonging to the quinolin-2(1H)-one class, characterized by the presence of both an amino group at the 5-position and a hydroxyl group at the 6-position on the bicyclic core. This dual-substitution pattern creates a distinct hydrogen-bond donor/acceptor profile and electronic distribution compared to mono-substituted analogs such as 5-aminoquinolin-2(1H)-one or 6-hydroxyquinolin-2(1H)-one, theoretically enabling unique intermolecular interactions with biological targets.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B11914714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-hydroxyquinolin-2(1H)-one
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C(=C(C=C2)O)N
InChIInChI=1S/C9H8N2O2/c10-9-5-1-4-8(13)11-6(5)2-3-7(9)12/h1-4,12H,10H2,(H,11,13)
InChIKeyMDISKXQWQYXGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6-hydroxyquinolin-2(1H)-one: A Dual-Functionalized Quinolinone Scaffold for Research Procurement


5-Amino-6-hydroxyquinolin-2(1H)-one (CAS 1420794-43-9) is a heterocyclic small molecule (C₉H₈N₂O₂, MW 176.17) belonging to the quinolin-2(1H)-one class, characterized by the presence of both an amino group at the 5-position and a hydroxyl group at the 6-position on the bicyclic core. This dual-substitution pattern creates a distinct hydrogen-bond donor/acceptor profile and electronic distribution compared to mono-substituted analogs such as 5-aminoquinolin-2(1H)-one or 6-hydroxyquinolin-2(1H)-one, theoretically enabling unique intermolecular interactions with biological targets. [1] The compound is primarily sourced as a high-purity (>98%) research intermediate or building block for medicinal chemistry applications, particularly where simultaneous hydrogen-bonding and metal-chelating functionalities are desired within a planar aromatic scaffold.

Why 5-Amino-6-hydroxyquinolin-2(1H)-one Cannot Be Replaced by Generic Quinolinone Analogs


The 5-amino-6-hydroxy substitution pattern on the quinolin-2(1H)-one core creates a pharmacophore that is fundamentally distinct from its closest in-class analogs. Classical SAR studies on quinolinone antibacterials demonstrate that the presence and nature of the C5 substituent profoundly modulates target engagement, with the remote N1-substituent further dictating the biological outcome. [1] The 6-hydroxy group introduces additional metal-coordination and hydrogen-bonding capacity absent in 5-amino-only analogs, while retaining the amine's basicity and nucleophilic character. Furthermore, the redox-active catechol-like motif formed by the adjacent amino and hydroxyl groups may impart antioxidant or radical-scavenging properties not achievable with either substituent alone. Generic replacement with 5-aminoquinolin-2(1H)-one, 6-hydroxyquinolin-2(1H)-one, or even 5-hydroxy-6-amino regioisomers would therefore result in a loss of the specific electronic and steric properties required for target applications, making direct interchange scientifically unjustified without head-to-head validation.

Quantitative Differentiation Evidence for 5-Amino-6-hydroxyquinolin-2(1H)-one


MAO-B Inhibition: Differential Activity Across 5-Aminoquinolinone Analogs

In a fluorescence-based MAO-B inhibition assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 minutes, 5-amino-6-hydroxyquinolin-2(1H)-one exhibited measurable inhibitory activity, while closely related quinolinone derivatives displayed divergent potency profiles. [1] This data supports the hypothesis that the 6-hydroxy substituent modulates MAO-B binding affinity beyond what is observed with 5-amino substitution alone. [2] However, the absolute potency is modest, and more potent MAO-B inhibitors exist within the broader quinolinone chemical space, making this compound more suitable as a mechanistic probe or scaffold for further optimization rather than a lead compound. [3]

Monoamine Oxidase Inhibition Neuroprotection Enzyme Assay

MAO-A vs. MAO-B Selectivity Profile: Inferring Isoform Preference from Monosubstituted Analog Baselines

The target compound demonstrated an IC50 of >100,000 nM (>1.00E+5 nM) against human MAO-A under identical assay conditions used for MAO-B testing, yielding a calculated MAO-B/MAO-A selectivity ratio of approximately <0.15 (favoring MAO-B). [1] This contrasts with certain 5-hydroxyquinolinone analogs that show balanced or inverted selectivity. The available data suggests that the 5-amino-6-hydroxy combination does not inherently drive MAO-A inhibition, but the absence of direct comparative data against a 6-hydroxy-only or unsubstituted quinolinone baseline limits definitive claims. [2]

Isoform Selectivity MAO-A Neuropharmacology

Antibacterial SAR: The Influence of 5-Amino vs. 5-Hydrogen Substituents on DNA Gyrase Inhibition

A foundational structure-activity relationship study on 5-amino- and 5-hydroxyquinolone antibacterials compared 5-substituted derivatives to the analogous 5-hydrogen compounds for DNA gyrase inhibition and minimum inhibitory concentrations (MICs) against multiple bacterial strains. [1] The study demonstrated that the 5-amino group significantly enhanced antiinfective activity compared to the unsubstituted analog, but the magnitude of enhancement was strongly dependent on the choice of the remote N1-substituent. [2] While the exact 5-amino-6-hydroxy derivative was not explicitly profiled in this study, the class-level inference establishes that the 5-amino substituent is a critical determinant of target engagement, and the addition of a 6-hydroxy group would further differentiate any given analog from both the 5-H and 5-NH2-only benchmarks. [3]

Antibacterial DNA Gyrase Structure-Activity Relationship

Physicochemical Differentiation: Calculated Drug-Likeness and ADME Profile vs. 6-Hydroxyquinolinone and 5-Aminoquinolinone Benchmarks

In silico profiling of 6-hydroxyquinolinone derivatives indicates that the addition of a 5-amino substituent alters key physicochemical parameters relevant to oral bioavailability and CNS penetration. [1] A novel 4,6-dihydroxyquinolin-2(1H)-one was predicted to have favorable drug-likeness and low toxicity in SwissADME and pkCSM analyses, serving as a computational benchmark for the 6-hydroxyquinolinone scaffold class. [2] While empirical LogP, LogD, and pKa values for the target compound have not been reported in peer-reviewed literature, the orthogonal hydrogen-bonding capacity of the 5-amino-6-hydroxy motif is expected to differ from 6-hydroxy-only or 5-amino-only analogs in terms of solubility, permeability, and metabolic stability. Experimental determination of these parameters would be required for quantitative claims.

Drug-likeness ADME Physicochemical Properties

Validated Application Scenarios for 5-Amino-6-hydroxyquinolin-2(1H)-one Based on Differential Evidence


MAO-B Selective Inhibitor Scaffold Optimization in Neurodegenerative Disease Research

The compound's measurable MAO-B inhibitory activity (IC50 = 15.4 μM) combined with negligible MAO-A inhibition (IC50 > 100 μM) positions it as a starting scaffold for fragment-based or structure-guided optimization toward selective MAO-B inhibitors relevant to Parkinson's disease and other neurodegenerative conditions. [1] Procurement is justified when the research goal is to explore the 6-hydroxy substituent's role in modulating isoform selectivity, a feature not readily studied with 5-amino-only or 6-hydroxy-only analogs. [2]

C5-Amino-Dependent Antibacterial SAR Expansion: DNA Gyrase Targeting

Based on class-level evidence that the 5-amino group critically enhances DNA gyrase inhibition and antibacterial potency compared to 5-hydrogen analogs, this compound serves as a valuable intermediate for synthesizing and testing novel N1-substituted quinolone derivatives. [1] The 6-hydroxy group provides an additional handle for derivatization or prodrug strategies, offering synthetic flexibility not available with 5-amino-only precursors. [2]

Metal-Chelating Probe for Bioinorganic and Antioxidant Mechanism Studies

The ortho-amino-hydroxy (1,2-aminophenol) motif on the quinolinone core creates a bidentate metal-coordination site with potential applications in studying metalloenzyme inhibition or oxidative stress pathways. [1] This dual functionality is absent in 5-aminoquinolin-2(1H)-one and 6-hydroxyquinolin-2(1H)-one individually, making the target compound uniquely suited for investigations where simultaneous hydrogen-bonding and metal-chelating interactions are hypothesized. [2]

Computational Chemistry Model Compound for Hydrogen-Bonding and Tautomerism Studies

The 5-amino-6-hydroxy substitution pattern on the quinolin-2(1H)-one scaffold presents a rich system for computational studies of tautomeric equilibria, intramolecular hydrogen bonding, and proton-coupled electron transfer. [1] Experimental validation against analogs lacking either functional group can isolate the contribution of each substituent to the overall electronic structure, supporting method development in computational medicinal chemistry. [2]

Quote Request

Request a Quote for 5-Amino-6-hydroxyquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.